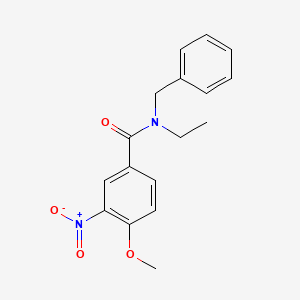

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide

CAS No.:

Cat. No.: VC14812837

Molecular Formula: C17H18N2O4

Molecular Weight: 314.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O4 |

|---|---|

| Molecular Weight | 314.34 g/mol |

| IUPAC Name | N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide |

| Standard InChI | InChI=1S/C17H18N2O4/c1-3-18(12-13-7-5-4-6-8-13)17(20)14-9-10-16(23-2)15(11-14)19(21)22/h4-11H,3,12H2,1-2H3 |

| Standard InChI Key | AWNIISRLZDQMFG-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Introduction

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide is a synthetic organic compound belonging to the benzamide class. It is characterized by the presence of a nitro group, a methoxy group, and two alkyl substituents (benzyl and ethyl) on the nitrogen atom. This compound has garnered significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in chemical reactions .

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide typically involves the condensation of 4-methoxy-3-nitrobenzoic acid with ethylamine and benzylamine. This reaction is often facilitated by dehydrating agents such as thionyl chloride or phosphorus trichloride. Continuous flow processes may be employed to enhance efficiency and yield in industrial settings.

Chemical Reactions and Stability

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, influenced by its functional groups. The nitro group can be reduced to an amine under appropriate conditions, and the methoxy group can be substituted with other functional groups. The compound is generally stable at room temperature under standard laboratory conditions.

Biological Activities and Applications

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It exhibits significant antimicrobial activity, with a zone of inhibition ranging from 18 to 25 mm against certain pathogens. Additionally, it has shown moderate anticancer activity, with an IC50 value of 12.4 μM against specific cancer cell lines.

| Compound | Antimicrobial Activity (Zone of Inhibition) | Anticancer Activity (IC50 μM) |

|---|---|---|

| N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide | 18-25 mm | 12.4 |

| Other Nitro-Benzamides | Variable | Varies widely |

Research Findings and Future Directions

Research on N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide highlights its potential as a versatile intermediate in organic synthesis and its promising biological activities. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis for industrial applications. The compound's unique structure and reactivity make it an interesting candidate for medicinal chemistry research, particularly in the development of new antimicrobial and anticancer agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume